molecular formula C11H12N4 B1497191 1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine CAS No. 479234-83-8

1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine

Cat. No.: B1497191
CAS No.: 479234-83-8
M. Wt: 200.24 g/mol
InChI Key: YAHHFPJGDOWLGU-UHFFFAOYSA-N
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Description

“1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine” is a chemical compound . It has been studied for its potential as a small molecule oxytocin receptor partial agonist .


Synthesis Analysis

The synthesis of the “this compound” head group was carried out as per a specific method, and amide derivatives were produced from carboxylic acid starting material proceeding via acid chloride .

Scientific Research Applications

Antitumor Agents

  • 1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine derivatives have been explored as potential antitumor agents. The synthesis of these compounds, including 1,2,3,4-tetrahydropyrazolo[4,3-c][1]benzazepin-1-ones and their derivatives, suggests their potential application in cancer treatment (Palazzino et al., 1989).

Drug Discovery Scaffolds

  • Novel tricyclic scaffolds incorporating this compound have been designed for drug discovery. These scaffolds involve the fusion of substituted pyranose rings with diazepine structures, indicating their potential utility in the development of new pharmaceutical compounds (Abrous et al., 2001).

Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones

  • A general approach for synthesizing N-heterocycle-fused tetrahydro-1,4-diazepinones has been developed, illustrating the versatility of this compound in creating various heterocyclic compounds, which could have wide-ranging applications in medicinal chemistry (Dzedulionytė et al., 2022).

Antimicrobial Activity

  • Derivatives of this compound have been tested for antimicrobial activity, suggesting their potential use in developing new antimicrobial drugs (Yanborisov et al., 1994).

Synthesis Methods and Structural Modifications

  • The compound's role in the synthesis and chemical transformations of azolo[1,4]diazepines has been studied, noting its importance in designing pharmacologically potential compounds. The synthesis methods and functionalization of this compound have been detailed, underscoring its significance in drug development (Kemskii et al., 2017).

Mechanism of Action

Target of Action

The primary target of 1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine is the oxytocin receptor (OTR) . The OTR is a class of G-protein-coupled receptors that oxytocin binds to exert its effects. It plays a crucial role in social bonding, sexual reproduction, childbirth, and the period after childbirth .

Mode of Action

this compound acts as a partial agonist at the OTR . This compound has been found to have selectivity for the OTR over the structurally-related vasopressin 1a receptor (V1aR) .

Biochemical Pathways

Upon binding to the OTR, this compound triggers a cascade of intracellular events. These events include the activation of phospholipase C, which subsequently leads to the release of calcium ions and the activation of protein kinase C . This cascade ultimately results in various physiological responses, such as uterine contraction during childbirth and milk ejection during lactation .

Pharmacokinetics

It is known that the compound’s efficacy at the otr can be influenced by its potency, which can be affected by various substitutions on the amide portion of the molecule .

Result of Action

As a partial agonist of the OTR, this compound can improve social symptoms in neurodevelopmental and psychiatric conditions that manifest asocial phenotypes, such as autism spectrum disorder and social anxiety disorder .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability

Future Directions

The compound’s potential as a small molecule oxytocin receptor partial agonist suggests it could be further explored for therapeutic applications in conditions like autism spectrum disorder and social anxiety disorder .

Biochemical Analysis

Biochemical Properties

1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with oxytocin receptors, acting as a partial agonist . This interaction is crucial for modulating social behaviors and has potential therapeutic applications in neurodevelopmental and psychiatric conditions .

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with oxytocin receptors can improve social symptoms in conditions like autism spectrum disorder and social anxiety disorder . Additionally, it may affect intracellular signaling cascades, leading to changes in gene expression and metabolic activities.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with specific biomolecules. It acts as a partial agonist at oxytocin receptors, influencing their activity and downstream signaling pathways . This compound can also modulate the activity of other receptors and enzymes, leading to changes in cellular functions and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage-response relationship is crucial for determining its safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells and tissues, highlighting the importance of studying its metabolic pathways in detail.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. It may interact with specific transporters or binding proteins, affecting its localization and accumulation . Understanding these processes is essential for determining its bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Studying its subcellular localization provides insights into its mechanisms of action and potential therapeutic applications.

Properties

IUPAC Name

1-methyl-5,10-dihydro-4H-pyrazolo[4,3-c][1,5]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-15-11-8(7-13-15)6-12-9-4-2-3-5-10(9)14-11/h2-5,7,12,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHHFPJGDOWLGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNC3=CC=CC=C3N2)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630233
Record name 1-Methyl-1,2,4,5-tetrahydropyrazolo[3,4-b][1,5]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479234-83-8
Record name 1-Methyl-1,2,4,5-tetrahydropyrazolo[3,4-b][1,5]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 3-methyl-4,9-dihydro-3H-2,3,4,9-tetraaza-benzo[f]azulen-10-one from Example E11.3 (3.01 g, 14.1 mmol) in anhydrous THF (100 ml) at 0° C. was added lithium aluminium hydride (2.13 g, 56.2 mmol), and the resulting suspension was heated at reflux for 18 h, then allowed to cool to room temperature. The mixture was cooled to 0° C., 35% ammonia solution (10 ml) was added dropwise over 15 min and the mixture was stirred at room temperature for 30 min. The resulting suspension was filtered through Celite® filter agent and the filtrate concentrated in vacuo. The residue was purified by flash chromatography on silica gel (eluant; 2% methanol:chloroform rising to 5% methanol:chloroform) to yield the title compound (1.60 g, 57%).
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10 mL
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57%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine
Reactant of Route 2
1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine
Reactant of Route 3
1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine
Reactant of Route 4
1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine
Reactant of Route 5
1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine
Reactant of Route 6
1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine

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